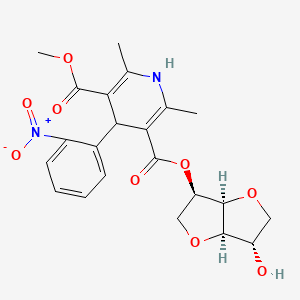
Sornidipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sornidipine is a calcium channel blocker that is primarily used to manage hypertension and related cardiovascular diseases. By inhibiting the inflow of calcium ions into cells, this compound reduces the contraction of vascular smooth muscle, leading to vasodilation and decreased blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sornidipine involves the reaction of 1,4-dihydropyridine derivatives with appropriate reagents under controlled conditions. The process typically includes the esterification of 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid with methanol in the presence of a catalyst. This is followed by the reaction with a suitable amine to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen-containing functional groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Sornidipine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium ion regulation and its potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating hypertension, angina, and other cardiovascular conditions.
Mechanism of Action
Sornidipine exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into vascular smooth muscle cells. This inhibition leads to reduced muscle contraction, vasodilation, and consequently, lowered blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium ion signaling .
Comparison with Similar Compounds
Amlodipine: Another calcium channel blocker used to treat hypertension and angina.
Cilnidipine: A dual L-type and N-type calcium channel blocker, which provides additional benefits in reducing sympathetic nerve activity.
Uniqueness of Sornidipine: this compound is unique in its specific action on L-type calcium channels and its potential to reduce neurogenic inflammation. This makes it particularly effective in managing hypertension with fewer side effects related to neurogenic inflammation .
Properties
CAS No. |
95105-77-4 |
|---|---|
Molecular Formula |
C22H24N2O9 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H24N2O9/c1-10-16(21(26)30-3)18(12-6-4-5-7-13(12)24(28)29)17(11(2)23-10)22(27)33-15-9-32-19-14(25)8-31-20(15)19/h4-7,14-15,18-20,23,25H,8-9H2,1-3H3/t14-,15+,18-,19+,20+/m0/s1 |
InChI Key |
ODVDIRMTZXLSKT-OBNKQFAMSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2COC3C2OCC3O)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3O)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2COC3C2OCC3O)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















